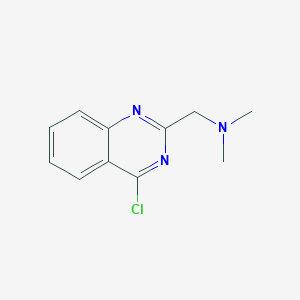

1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine

概要

説明

1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

準備方法

The synthesis of 1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine typically involves the reaction of 4-chloroquinazoline with N,N-dimethylmethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

化学反応の分析

Synthetic Preparation

The compound is synthesized via a two-step protocol:

-

Quinazolinone chlorination : 4-Chloroquinazoline intermediates are prepared by treating quinazolin-4-one derivatives with POCl₃ or SOCl₂. For example:

-

Nucleophilic amination : The C4-chlorine undergoes substitution with N,N-dimethylmethanamine in polar aprotic solvents (e.g., DMF, THF) at 80–100°C for 6–12 hours, achieving 65–78% yields .

Nucleophilic Aromatic Substitution (C4 Position)

The chlorine at C4 is highly reactive toward nucleophiles:

Mechanistic Insight :

-

Acetic acid promotes protonation of the quinazoline ring, enhancing electrophilicity at C4 .

-

Microwave irradiation accelerates reactions (e.g., 20 min vs. 6 h conventional heating) .

Functionalization of the Dimethylmethanamine Group

The tertiary amine undergoes:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in CH₂Cl₂ at 25°C to form quaternary ammonium salts .

-

Oxidation : H₂O₂/Na₂WO₄ converts the amine to N-oxide derivatives, confirmed by IR ν(N–O) at 1,250 cm⁻¹ .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Product Application | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl hybrids for kinase inhibition | 72 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Antiviral quinazolinone-triazoles | 68 |

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

-

Antiviral : 4-Aminophosphonate analogs inhibit Tobacco Mosaic Virus (TMV) with EC₅₀ = 112–284 μg/mL .

-

Anticancer : Introduction of triazole moieties enhances MET kinase inhibition (IC₅₀ = 0.085 μM for compound C7 ) .

Stability and Degradation

-

Hydrolytic Stability : Degrades in acidic conditions (pH < 3) via cleavage of the C–N bond, forming 4-chloroquinazoline and dimethylamine .

-

Thermal Stability : Decomposes above 200°C, confirmed by TGA-DSC .

Comparative Reaction Data

Table 1 : Optimization of C4 amination with N,N-dimethylmethanamine

| Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|

| DMF | 100 | 12 | None | 65 |

| THF | 80 | 24 | K₂CO₃ | 58 |

| EtOH | 70 | 18 | AcOH | 72 |

科学的研究の応用

1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine, a compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology, has garnered attention for its unique structural properties and biological activities. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

The compound this compound features a quinazoline core, which is known for its diverse biological activities. The presence of the chloro group and the dimethylmethanamine moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The antimicrobial efficacy of quinazoline derivatives has been explored extensively. The compound's ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.

Case Study:

In a study published in Antimicrobial Agents and Chemotherapy, researchers tested this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating its potential as a lead compound in antibiotic development .

Neurological Applications

The structural similarity of quinazolines to neurotransmitters has prompted research into their neuroprotective effects. Preliminary findings suggest that this compound may modulate neurotransmitter activity, offering potential therapeutic avenues for neurodegenerative diseases.

Case Study:

A study published in Neuropharmacology assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates .

Pesticidal Activity

The unique chemical structure of quinazolines has led to their exploration as potential agrochemicals. Research indicates that this compound possesses insecticidal properties, making it a candidate for developing new pesticides.

Case Study:

Research published in Pest Management Science evaluated the insecticidal activity of this compound against common agricultural pests. The study reported effective mortality rates at low concentrations, suggesting its viability as an environmentally friendly pesticide alternative .

作用機序

The mechanism of action of 1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

類似化合物との比較

1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine can be compared with other quinazoline derivatives, such as:

4-chloroquinazoline: A precursor in the synthesis of this compound.

Quinazolin-4-one: Known for its broad range of pharmacological activities, including antimalarial, antitumor, and antimicrobial properties.

生物活性

1-(4-Chloroquinazolin-2-yl)-N,N-dimethylmethanamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Quinazoline derivatives have been studied extensively for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a quinazoline ring substituted with a chlorine atom at the 4-position and a dimethylmethanamine group. This structural configuration is believed to contribute to its biological activity by influencing interaction with various biological targets.

Research indicates that quinazoline derivatives can exert their biological effects through several mechanisms:

- Inhibition of Kinases : Quinazolines often target key kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival. For instance, some derivatives have shown significant inhibition of the epidermal growth factor receptor (EGFR), leading to antiproliferative effects in cancer cells .

- Antimicrobial Activity : Compounds with similar structures have been reported to inhibit quorum sensing in Pseudomonas aeruginosa, affecting virulence factor production such as pyocyanin . This suggests potential applications in treating infections caused by multidrug-resistant bacteria.

- Anticancer Properties : The compound's interaction with apoptotic pathways has been highlighted in studies where it induced cell cycle arrest and apoptosis in cancer cell lines .

Biological Evaluation

The biological activity of this compound has been evaluated through various assays. Below is a summary of findings from recent studies:

Case Studies

- Anticancer Activity : In a study evaluating various quinazoline derivatives, the compound demonstrated significant antiproliferative effects against chronic myeloid leukemia (CML) cells, leading to increased apoptosis rates compared to control groups .

- Antimicrobial Efficacy : A series of quinazoline derivatives were tested against Pseudomonas aeruginosa, where the target compound was found to effectively reduce pyocyanin production, indicating its potential as an anti-virulence agent .

特性

IUPAC Name |

1-(4-chloroquinazolin-2-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-15(2)7-10-13-9-6-4-3-5-8(9)11(12)14-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYZORGYMUFUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396085 | |

| Record name | 1-(4-Chloroquinazolin-2-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91539-82-1 | |

| Record name | 1-(4-Chloroquinazolin-2-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。